Trisdine

Description

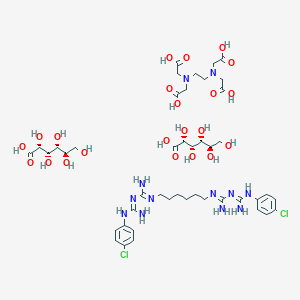

Structure

2D Structure

Properties

CAS No. |

123354-94-9 |

|---|---|

Molecular Formula |

C44H70Cl2N12O22 |

Molecular Weight |

1190 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1 |

InChI Key |

DTGFBBFYTMOQGC-ZMPKAQECSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Other CAS No. |

123354-94-9 |

Synonyms |

Trisdine |

Origin of Product |

United States |

Chemical Synthesis and Formulation Research of Trisdine Components

Methodologies for the Chemical Synthesis of Tris(hydroxymethyl)aminomethane (TRIS) for Research Applications

Tris(hydroxymethyl)aminomethane, a crucial buffering agent in biological and chemical research, is primarily synthesized through a two-step process involving a condensation reaction followed by hydrogenation. The industrial production standardly involves the reaction of nitromethane (B149229) with an excess of formaldehyde (B43269) in a basic environment. This aldol (B89426) condensation reaction, also known as a Henry reaction, results in the formation of the intermediate tris(hydroxymethyl)nitromethane. Subsequent hydrogenation of this nitro compound, typically using a catalyst such as Raney nickel, reduces the nitro group to a primary amine, yielding the final TRIS product. dovepress.comnih.gov

Research into optimizing this synthesis has explored various reaction conditions to maximize yield and purity. For instance, studies have investigated the use of different catalysts and solvent systems. One patented method describes the formylation of nitromethane with formaldehyde in a concentrated methanol (B129727) medium containing methylene (B1212753) chloride, followed by catalytic hydrogenation, which can produce TRIS with a purity of up to 98% and a total yield exceeding 90% after recrystallization. nih.gov Another study reported a yield of 91.3% for the synthesis of the intermediate, tris(hydroxymethyl)nitromethane, under specific pH and temperature conditions. nih.gov

Table 1: Comparative Data on the Synthesis of Tris(hydroxymethyl)aminomethane (TRIS)

| Synthesis Method | Key Reactants | Catalyst/Conditions | Reported Yield | Purity |

|---|---|---|---|---|

| Industrial Standard | Nitromethane, Formaldehyde | Basic conditions, followed by hydrogenation (e.g., Raney nickel) | High (specifics vary) | High |

| Patented Method nih.gov | Nitromethane, Formaldehyde | Sodium or Potassium catalyst, Methanol/Methylene chloride, Hydrogenation at 30-60 bars and 40-47°C | >90% (total after recrystallization) | 98% |

| Intermediate Synthesis nih.gov | Nitromethane, Formaldehyde | Calcium hydroxide (B78521) catalyst, pH 9, 30°C for 4 hours | 91.3% (for the nitro intermediate) | Not specified |

Synthesis and Derivatization Research of Ethylenediaminetetraacetic Acid (EDTA)

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with numerous applications. The primary industrial synthesis of EDTA is the alkaline cyanomethylation of ethylenediamine (B42938). This process involves the reaction of ethylenediamine with formaldehyde and a cyanide source, such as sodium cyanide or hydrogen cyanide, under alkaline conditions. nih.govyoutube.com This one-step synthesis method is commercially prevalent and can achieve high yields, often exceeding 90%. researchgate.net However, a notable drawback of this method is the potential for the formation of nitrilotriacetic acid (NTA) as a byproduct. youtube.com

To address the purity issue, the two-step Singer synthesis was developed. This method separates the cyanomethylation from the hydrolysis step. Initially, ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile, which is then isolated and subsequently hydrolyzed with sodium hydroxide to produce a very pure form of tetrasodium (B8768297) EDTA with a reported yield of over 96%. qmul.ac.uk

Research in the field of EDTA synthesis also extends to the creation of derivatives designed for specific applications. These derivatization studies aim to modify the EDTA molecule to enhance its properties, such as its ability to chelate specific metal ions or to be attached to other molecules. For example, EDTA derivatives have been synthesized to be attached to proteins for use in NMR spectroscopy. nih.gov Furthermore, research has been conducted on the synthesis of heterobimetallic EDTA complexes, which contain two different metal ions within the same complex. researchgate.net

Table 2: Comparison of Major EDTA Synthesis Pathways

| Synthesis Pathway | Key Reactants | Key Features | Reported Yield | Purity |

|---|---|---|---|---|

| Munz Synthesis (Historical) | Ethylenediamine, Chloroacetic acid, Sodium hydroxide | Original method, results in NaCl contamination | Not specified | Contaminated with NaCl |

| Bersworth Process (One-step cyanomethylation) | Ethylenediamine, Formaldehyde, Sodium cyanide | Commercially dominant, potential for NTA byproduct | >90% researchgate.net | Contains NTA byproduct |

| Singer Synthesis (Two-step cyanomethylation) | Ethylenediamine, Formaldehyde, Hydrocyanic acid | Produces very pure EDTA | >96% qmul.ac.uk | High purity |

| Iminodiacetonitrile-based Synthesis | Iminodiacetonitrile, Dihalogenated ethane | Avoids highly toxic reactants | Up to 95% or more | >99% |

Investigational Synthesis Pathways and Structural Modifications of Chlorhexidine (B1668724) for Enhanced Efficacy

Chlorhexidine is a broad-spectrum bisbiguanide antiseptic. The core structure consists of two p-chlorophenyl rings connected by a hexamethylene bridge with two biguanide (B1667054) groups. semanticscholar.org Industrial synthesis typically involves the reaction of hexamethylenebisdicyandiamide with p-chloroaniline hydrochloride in a suitable solvent.

Research efforts to enhance the efficacy of chlorhexidine have focused on structural modifications and the formation of novel complexes. One area of investigation involves the synthesis of chlorhexidine analogues where the terminal chlorophenyl groups are replaced with alkyl chains. Structure-activity relationship studies have shown that such modifications can maintain or even improve antimicrobial activity against various oral bacteria. dovepress.com For instance, the replacement with certain alkyl chains has demonstrated increased activity against specific bacterial species compared to the parent chlorhexidine molecule.

Another avenue of research is the synthesis of novel chlorhexidine salts and complexes to improve its properties. For example, novel chlorhexidine particles have been synthesized by mixing chlorhexidine diacetate with various salts like calcium chloride, strontium chloride, and zinc chloride. qmul.ac.uk These novel particles have shown sustained drug release and pH-responsive ion release, which could lead to enhanced and targeted antimicrobial activity. Furthermore, the synthesis of a chlorhexidine-cyclamate complex has been reported, which demonstrated comparable antimicrobial efficacy to chlorhexidine digluconate against Streptococcus mutans. nih.gov

Table 3: Antimicrobial Activity of Chlorhexidine Salts Against Various Bacteria (MIC in µg/mL)

| Bacterial Strain | Chlorhexidine-cyclamate | Chlorhexidine-gluconate | Chlorhexidine-HCl |

|---|---|---|---|

| S. mutans | 1.0 ± 0.0 | 1.0 ± 0.0 | 0.5 ± 0.0 |

| S. aureus | 2.0 ± 0.0 | 1.0 ± 0.0 | 0.5 ± 0.0 |

| S. enterica | 7.5 ± 0.0 | 2.5 ± 0.0 | 2.0 ± 0.0 |

Data adapted from a study on a novel chlorhexidine cyclamate complex. nih.gov

Research on Optimized Formulation Strategies for Trisdine Solution

Stabilization of Multi-component Aqueous Formulations in Research Settings

The stability of aqueous solutions containing chlorhexidine can be influenced by various factors, including the presence of other ions. For instance, chlorhexidine gluconate can precipitate in the presence of halide salts at concentrations above approximately 0.1M. google.com Furthermore, the interaction between chlorhexidine and EDTA can lead to the formation of a precipitate, which is understood to be a salt formation rather than a chemical degradation of chlorhexidine. nih.gov

Research into the long-term stability of chlorhexidine in formulations has shown that it can remain stable for extended periods under appropriate storage conditions. A study on a chlorhexidine-containing wound dressing demonstrated its antimicrobial effect was maintained for at least 6 months. nih.gov Another study on a chlorhexidine gluconate mouthwash formulated with ascorbic acid and sodium citrate (B86180) indicated that the formula was stable for more than 3 years under long-term stability study conditions. The presence of chelating agents like EDTA can also inhibit the formation of crystals in chlorhexidine gluconate solutions, particularly in the presence of alcohols. google.com

pH Optimization Studies for Enhanced Biological Activity in Model Systems

The pH of a this compound solution is a critical parameter that can significantly impact both its stability and biological activity. Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. At a pH above 7, the chlorhexidine base may precipitate, while in more acidic conditions, its activity can gradually deteriorate. healthynewbornnetwork.org

The combination of TRIS and EDTA with an antiseptic like chlorhexidine has been shown to have a synergistic effect, particularly against Gram-negative bacteria. EDTA, as a chelating agent, disrupts the outer membrane of bacteria by removing divalent cations, thereby increasing the permeability of the cell wall to the antiseptic. veterinaryworld.org TRIS buffer helps to maintain the pH in the optimal range for both the stability of chlorhexidine and the chelating activity of EDTA.

Studies have demonstrated that a Tris-EDTA/chlorhexidine solution is highly effective against a range of gram-positive and gram-negative bacteria, performing better than a chlorhexidine solution alone. researchgate.net The synergistic effect of this combination allows for the use of lower concentrations of chlorhexidine to achieve the desired bactericidal effect, which can be advantageous.

Table 4: Summary of Formulation Research Findings for this compound Components

| Formulation Aspect | Key Findings | References |

|---|---|---|

| Component Interactions | Chlorhexidine can precipitate with halide ions and forms a salt with EDTA. | google.comnih.gov |

| Long-Term Stability | Chlorhexidine formulations can be stable for extended periods (e.g., >3 years for a mouthwash). | nih.gov |

| Role of Chelating Agents | EDTA can prevent crystallization in chlorhexidine gluconate solutions. | google.com |

| Optimal pH for Stability | Aqueous chlorhexidine solutions are most stable between pH 5 and 7. | healthynewbornnetwork.org |

| Synergistic Antimicrobial Activity | The combination of Tris-EDTA with chlorhexidine shows enhanced efficacy against bacteria. | researchgate.netveterinaryworld.org |

Molecular and Cellular Mechanism of Action Research of Trisdine

Chlorhexidine's Contribution to the Bactericidal Action within Trisdine Formulation

Chlorhexidine (B1668724), a cationic bis-biguanide, is a broad-spectrum biocide that forms a critical component of the this compound formulation, contributing significantly to its bactericidal action. chlorhexidinefacts.comtcichemicals.comasm.org It is effective against a wide range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. chlorhexidinefacts.comtcichemicals.comwikipedia.org Chlorhexidine inactivates microorganisms more broadly and with a quicker kill rate than some other antimicrobials. chlorhexidinefacts.com Its primary mechanism of action involves disrupting the microbial cell membrane, which leads to concentration-dependent growth inhibition and cell death. chlorhexidinefacts.comasm.org The positively charged chlorhexidine molecules bind rapidly to the negatively charged sites on bacterial cell walls, initiating the destabilization of the cell wall and interfering with osmotic balance. chlorhexidinefacts.comfrontiersin.org

Research on Cellular Targets and Interaction Dynamics of Chlorhexidine

The interaction dynamics of chlorhexidine with bacterial cells are concentration-dependent, leading to distinct cellular effects. At lower concentrations, chlorhexidine acts as a bacteriostatic agent by altering the bacterial cell's osmotic equilibrium and causing the leakage of vital intracellular components such as potassium and phosphorus. chlorhexidinefacts.commims.comnih.gov This initial interaction affects the integrity of the cell wall. chlorhexidinefacts.com As concentrations increase, chlorhexidine becomes bactericidal. It crosses the damaged cell wall and directly attacks the cytoplasmic (inner) membrane. chlorhexidinefacts.comnih.gov This damage to the delicate semipermeable membrane results in the rapid and massive leakage of cytoplasmic contents, ultimately leading to cell death. chlorhexidinefacts.comnih.gov In high concentrations, chlorhexidine can even cause the cytoplasm to congeal or solidify. chlorhexidinefacts.com Its initial interaction with Gram-negative bacteria is thought to occur at negatively-charged regions of lipopolysaccharides (LPS) on the outer membrane. frontiersin.org While chlorhexidine is effective against planktonic bacterial cells, its efficacy against bacterial biofilms can be limited. However, the presence of Tris-EDTA in the this compound formulation helps to increase biofilm permeability, thereby enhancing chlorhexidine's ability to penetrate and disrupt these protective structures. nextmune.comfrontiersin.orguniville.br

Influence of EDTA on Chlorhexidine's Bactericidal Properties

Ethylenediaminetetraacetic acid (EDTA) significantly enhances the bactericidal properties of chlorhexidine within the this compound formulation through its chelating action. EDTA is an aminopolycarboxylic acid that functions by binding to divalent metal ions, such as calcium (Ca2+) and magnesium (Mg2+). dermazoo.comtubitak.gov.trwikipedia.orgservicebio.com These divalent cations are crucial for maintaining the structural integrity of the outer membrane in Gram-negative bacteria, particularly by stabilizing lipopolysaccharide (LPS) molecules. veterinaryworld.orgdermazoo.comtubitak.gov.tr

By chelating these essential ions, EDTA disrupts the outer membrane of Gram-negative bacteria, effectively "poking holes" in the biofilm's LPS layer and weakening its structure. veterinaryworld.orgdermazoo.comtubitak.gov.tr This disruption increases the permeability of the bacterial cell membrane, making the bacteria more susceptible to the action of chlorhexidine. veterinaryworld.orgtubitak.gov.trcabidigitallibrary.org Research has demonstrated that the bactericidal effects of chlorhexidine are achieved at lower concentrations when combined with EDTA-Tris, compared to chlorhexidine used alone. researchgate.nettubitak.gov.trnih.gov This synergistic effect allows for a more potent antimicrobial action. For instance, in in vitro studies, a concentration of 0.0005% chlorhexidine diacetate (CHD) in EDTA-Tris was found to be 90% lethal to Staphylococcus aureus, Escherichia coli, and Streptococcus zooepidemicus. nih.gov

It is worth noting that mixing chlorhexidine and EDTA can lead to the formation of a white precipitate due to the neutralization of the cationic chlorhexidine by the anionic EDTA. univille.brresearchgate.net Despite this physical interaction, studies indicate that the combination still results in enhanced antimicrobial action, demonstrating the continued synergistic benefit. univille.brresearchgate.net

Table 1: Bactericidal Efficacy of Chlorhexidine in Tris-EDTA Formulations

| Formulation Component | Target Organisms | Concentration | Efficacy / Observation | Source |

| Chlorhexidine (CHD) in EDTA-Tris | Staphylococcus aureus, Escherichia coli, Streptococcus zooepidemicus | 0.0005% | 90% lethal to all tested bacteria | nih.gov |

| Chlorhexidine (alone) | Gram-positive bacteria | ≥ 1 μg/L | Particularly effective | wikipedia.org |

| Chlorhexidine (alone) | Gram-negative bacteria and fungi | 10 to > 73 μg/mL | Requires significantly higher concentrations for effectiveness | wikipedia.org |

| EDTA-Tris and Chlorhexidine | Various bacteria (in vitro/in vivo) | Lower concentrations | Achieved bactericidal effects compared to CHX alone | researchgate.nettubitak.gov.tr |

Pre Clinical Research and in Vitro Model Studies of Trisdine

In Vitro Efficacy Assessments against Bacterial Pathogens

The antimicrobial activity of Trisdine's components, both individually and in combination, has been assessed against planktonic (free-floating) bacteria in laboratory settings. These studies are crucial for establishing the fundamental antibacterial properties of the compound.

The combination of Tris-EDTA and chlorhexidine (B1668724) has demonstrated significant in vitro antimicrobial activity against a broad spectrum of pathogens, including the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Staphylococcus aureus.

Chlorhexidine itself is a potent antiseptic with a dual mechanism of action that is concentration-dependent. At lower concentrations, it is bacteriostatic, meaning it inhibits bacterial growth by damaging the cell wall and cytoplasmic membrane, leading to the leakage of cellular components. At higher concentrations, it becomes bactericidal, causing the internal components of the cell to solidify and leading to cell death. Its positively charged molecules bind to the negatively charged sites on the bacterial cell wall, rapidly disrupting the membrane's integrity.

Tris-EDTA, on the other hand, exhibits limited antimicrobial efficacy on its own, often having a bacteriostatic effect. However, its primary role in the this compound combination is to potentiate the action of chlorhexidine and other antimicrobials. EDTA, a chelating agent, disrupts the outer membrane of Gram-negative bacteria like P. aeruginosa by binding divalent cations (such as Ca²⁺ and Mg²⁺) that stabilize the lipopolysaccharide (LPS) layer. This disruption increases the permeability of the outer membrane, allowing chlorhexidine to more effectively reach its target, the cytoplasmic membrane. This synergistic action makes the combination effective against bacteria that might otherwise be less susceptible to chlorhexidine alone.

In vitro studies have shown that a combination of 0.15% chlorhexidine and Tris-EDTA is active against a wide array of pathogens commonly involved in canine otitis, including P. aeruginosa and S. aureus.

The Minimal Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key parameter for evaluating the effectiveness of antimicrobial compounds.

Tris-EDTA has been shown to significantly enhance the efficacy of other antimicrobial agents by lowering their MICs, particularly against multidrug-resistant bacteria. While Tris-EDTA alone is primarily bacteriostatic, its ability to permeabilize the bacterial outer membrane allows antibiotics to penetrate the cell more easily and effectively.

For example, studies on multidrug-resistant P. aeruginosa have demonstrated that the addition of Tris-EDTA can substantially reduce the MICs of antibiotics like marbofloxacin and gentamicin. This potentiation effect is also observed with other antimicrobials. In one study, EDTA-Tris was shown to decrease the MIC of penicillin, oxytetracycline, and chloramphenicol against E. coli, and of gentamicin, oxytetracycline, and polymyxin-B against P. vulgaris.

Similarly, the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, is also affected. Research has shown that Tris-EDTA can significantly lower the MBCs of marbofloxacin and gentamicin for multidrug-resistant P. aeruginosa. An in vitro study on a commercial antiseptic containing 0.15% chlorhexidine and Tris-EDTA determined the MBCs for various pathogens. P. aeruginosa and S. aureus displayed intermediate MBCs, ranging from 47/1.5 µg/mL to 188/6 µg/mL (chlorhexidine/Tris-EDTA).

| Microorganism | Susceptibility Level | MBC (µg/mL of Chlorhexidine/Tris-EDTA) |

|---|---|---|

| Staphylococcus pseudintermedius | High | 23/0.8 |

| Malassezia pachydermatis | High | 23/0.8 |

| Streptococcus canis | High | 23/0.8 |

| Corynebacterium auriscanis | High | 23/0.8 |

| Escherichia coli | Intermediate | 47/1.5 to 188/6 |

| Pseudomonas aeruginosa | Intermediate | 47/1.5 to |

Animal Model Studies in Translational Research for Trisdine

Evaluation of Trisdine Efficacy in Animal Models of Bacterial Infections

Research into the efficacy of "this compound" in animal models of bacterial infections has primarily focused on its application as an antimicrobial solution.

Studies in Chronic Fistulous-Type Infections (e.g., Nonresponsive Fracture Osteomyelitis, Coffin Joint Abscesses in Cattle)

Despite the relevance of animal models in studying chronic infections such as nonresponsive fracture osteomyelitis and coffin joint abscesses in cattle, direct research findings specifically evaluating the efficacy of "this compound" in these particular animal models were not identified in the available literature. General animal models for osteomyelitis and fistulous diseases exist, utilizing various species like rabbits, rats, mice, and pigs to simulate human conditions and evaluate therapeutic strategies frontiersin.orgwjgnet.comnih.govresearchgate.netwjgnet.comclinmedkaz.orgprolekare.cznc3rs.org.ukcopernicus.org. However, specific studies on "this compound" in these contexts are not detailed.

Research in Chronic Nonresponsive Pseudomonas Mastitis Models

Similarly, specific research evaluating the efficacy of "this compound" in chronic nonresponsive Pseudomonas mastitis models in animal systems was not found. Animal models are crucial for studying bacterial infections and developing new antimicrobial strategies, including those targeting mastitis health.miliitri.orgmdpi.comevotec.com. While triazine-based compounds have shown potent antimicrobial activity against antibiotic-resistant bacteria, including Pseudomonas aeruginosa, in some studies, direct application and evaluation of the "this compound" solution in mastitis models were not identified nih.govnih.gov.

Assessment of Bacteriuria Reduction in Animal Models of Intermittent Catheterization (e.g., Spinal Cord Trauma Models)

Significant translational research has explored the efficacy of "this compound" in reducing bacteriuria, particularly in the context of intermittent catheterization in individuals with acute spinal cord trauma. While the primary studies identified are human clinical trials, they are directly referenced within the scope of translational research informed by and relevant to animal model considerations psu.eduallenpress.comdntb.gov.uacdc.govnih.gov.

"this compound" is an aqueous solution containing 0.01% chlorhexidine (B1668724) gluconate, 1.34 mMoles ethylenediaminetetra-acetic acid disodium (B8443419) salt (EDTA), and 0.01 Molar TRIS buffer nih.gov. A prospective, randomized, comparative study evaluated "this compound" against kanamycin-colistin bladder instillations for reducing significant bacteriuria during intermittent urethral catheterization. The study involved patients with acute spinal cord trauma requiring intermittent catheterization for more than five days nih.gov.

The findings indicated no significant difference in the mean incidence of significant bacteriuria between the "this compound" group and the kanamycin-colistin group in male patients. For instance, in a comparison involving 7 males receiving kanamycin-colistin and 8 males receiving "this compound", the incidence of bacteriuria was comparable nih.gov.

Table 1: Comparison of "this compound" and Kanamycin-Colistin in Reducing Bacteriuria in Male Spinal Cord Trauma Patients

| Treatment Group | Number of Male Patients | Mean Incidence of Significant Bacteriuria |

| "this compound" | 8 | No significant difference noted nih.gov |

| Kanamycin-Colistin | 7 | No significant difference noted nih.gov |

Note: Specific numerical values for the mean incidence were not provided in the source, only that there was "no significant difference."

A systematic review further highlighted that "this compound", as the sole antiseptic agent evaluated in certain studies, demonstrated a significant reduction in bacteriuria among neurogenic bladder patients who practiced intermittent catheterization researchgate.net. This efficacy supports its role in managing urinary tract infections in such vulnerable populations. The solution is also considered less likely to select for antibiotic-resistant bacteria compared to some antibiotic solutions nih.gov.

Localized Efficacy and Biodistribution in Animal Systems

Assessment of this compound Component Distribution within Specific Anatomical Sites (e.g., Joints, Bones, Mammary Glands) in Animal Models

Detailed research findings specifically assessing the localized efficacy and biodistribution of "this compound" or its components (chlorhexidine, EDTA, TRIS buffer) within specific anatomical sites such as joints, bones, or mammary glands in animal models were not found in the provided search results. General biodistribution studies in animal models typically involve tracking a substance's distribution to various organs and tissues after administration avancebio.comijstemcell.comresearchgate.netnih.govnih.gov. However, specific data for "this compound" in these particular anatomical contexts are not available.

Advanced Analytical and Computational Research on Trisdine

Development and Validation of Analytical Methods for Trisdine Components

The accurate identification, separation, and quantification of TRIS, EDTA, and Chlorhexidine (B1668724) are essential for research and quality control. Analytical methods are developed and rigorously validated to ensure reliable and consistent data.

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Separation, Identification, and Quantification of TRIS, EDTA, and Chlorhexidine

Chromatographic techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental for the separation, identification, and quantification of the components within this compound. These methods leverage differences in chemical properties to separate individual compounds, which are then identified and quantified by mass spectrometry. While specific detailed chromatographic methods for the simultaneous analysis of TRIS, EDTA, and Chlorhexidine as a combined "this compound" compound were not explicitly detailed in the search results, the individual components are routinely analyzed using these techniques. For instance, analytical method development and validation, including for HPLC, are well-established practices in pharmaceutical and academic research chemrj.org. The application of HPLC-MS would allow for the high-resolution separation of TRIS, EDTA, and Chlorhexidine, followed by sensitive and selective detection and identification based on their unique mass-to-charge ratios and fragmentation patterns. GC-MS could be employed for volatile or derivatizable forms of these compounds, offering high separation efficiency and robust identification.

Spectrometric Approaches for Structural Characterization and Purity Assessment in Research Compounds

Spectrometric approaches provide valuable insights into the structural characteristics and purity of TRIS, EDTA, and Chlorhexidine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation and confirmation of chemical identity. For example, NMR spectroscopy has been utilized to characterize chlorhexidine, including its binding interactions oup.comchemicalbook.com. Similarly, NMR analysis has been employed in studies involving EDTA to investigate its degradation researchgate.net. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantitative analysis of compounds that absorb light in the UV or visible regions, such as chlorhexidine. Infrared (IR) spectroscopy provides information about the functional groups present in the molecules, aiding in structural characterization and purity assessment by identifying characteristic vibrational modes. These techniques are fundamental in academic research for ensuring the integrity and quality of synthesized or isolated compounds.

Rigorous Validation Protocols for Analytical Procedures in Academic Research

Rigorous validation protocols are crucial in academic research to ensure that analytical procedures are fit for their intended purpose, providing consistent, reliable, and accurate data chemrj.orgwjarr.comeleapsoftware.comresearchgate.netjru-b.com. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q2(R1) and its revised version ICH Q2(R2), provide a comprehensive framework for analytical method validation europa.euich.orgfda.govgmp-compliance.orgqbdgroup.comeuropa.eu.

Key validation parameters typically assessed include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components elementlabsolutions.comeirgenix.comgmpinsiders.com.

Accuracy: The closeness of agreement between the value found and the accepted true value or reference value wjarr.comeleapsoftware.comeuropa.euelementlabsolutions.comeirgenix.com.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations) chemrj.orgwjarr.comeleapsoftware.comelementlabsolutions.comeirgenix.com.

Linearity and Range: Linearity demonstrates the proportional relationship between the analytical procedure's response and the analyte concentration over a specified range. The range is the interval within which the method provides suitable precision, accuracy, and linearity wjarr.comeuropa.euelementlabsolutions.comeirgenix.comgmpinsiders.com.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified wjarr.comeirgenix.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy wjarr.comeuropa.eueirgenix.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage wjarr.comeuropa.euich.orgelementlabsolutions.comeirgenix.com.

These parameters collectively define the method's capabilities and ensure the quality, reliability, and consistency of analytical results, which is fundamental for high-quality research wjarr.comeleapsoftware.comresearchgate.net.

Computational Modeling and In Silico Simulation of this compound's Interactions

Computational modeling and in silico simulations are powerful tools for investigating the molecular interactions and mechanisms of action of this compound components, particularly concerning their effects on bacterial structures.

Molecular Docking and Dynamics Simulations of Tris-EDTA and Chlorhexidine with Bacterial Targets

Molecular docking and molecular dynamics (MD) simulations are extensively used to predict and analyze the interactions of compounds like chlorhexidine with bacterial targets. MD simulations have been employed to understand the antibacterial mechanisms of chlorhexidine by studying its disruption of bacterial membranes, including both Gram-positive and Gram-negative membranes southampton.ac.uksouthampton.ac.ukresearchgate.netsoton.ac.ukresearchgate.net. These simulations provide atomic-level insights into how chlorhexidine interacts with the lipid bilayers, leading to increased permeability and cell lysis researchgate.net. Molecular docking studies, often coupled with experimental techniques like NMR, can propose plausible binding modes for compounds with specific biological targets, such as the interaction of chlorhexidine with G-quadruplex structures oup.com. While direct molecular docking or dynamics simulations of Tris-EDTA with specific bacterial protein targets (beyond membrane permeabilization) were not explicitly detailed in the provided search results, the synergistic action of Tris-EDTA with chlorhexidine against bacteria is well-documented dermazoo.comnutrapet.vetveterinaryworld.orgnih.govtubitak.gov.tr. This synergy is partly attributed to Tris-EDTA's ability to chelate divalent cations, which are crucial for maintaining the integrity of Gram-negative bacterial outer membranes dermazoo.comtubitak.gov.tr.

Simulation of Membrane and Cell Wall Permeabilization Processes Induced by Tris-EDTA

Simulations are critical for understanding the membrane and cell wall permeabilization processes induced by Tris-EDTA. Tris-EDTA is known to enhance the activity of antimicrobial agents by binding to minerals like calcium (Ca²⁺) and magnesium (Mg²⁺) that are integral components of bacterial lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria dermazoo.comtubitak.gov.tr. This chelation disrupts the LPS structure, creating "holes" in the biofilm and weakening the cell wall, thereby increasing its permeability dermazoo.comtubitak.gov.trnih.gov. This disruption facilitates the entry and enhanced efficacy of other antimicrobial compounds, such as chlorhexidine dermazoo.comnutrapet.vetveterinaryworld.orgnih.govtubitak.gov.tr. Molecular dynamics simulations are a key method for studying the disruption of bacterial membranes by various antimicrobial peptides and agents, providing detailed insights into changes in membrane fluidity, thickness, and lateral diffusion researchgate.netsoton.ac.ukresearchgate.netmdpi.comacs.orgrsc.org. Such simulations can also guide the optimization of antibacterial lead compounds by predicting their outer-membrane permeability biorxiv.org. The ability of Tris/EDTA to cause a massive release of LPS in the medium further supports its role as a membrane permeabilizer nih.gov.

Application of Computational Comparative Strategies for Identifying Potential Antimicrobial Targets Relevant to this compound's Action

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action. Traditional drug discovery methods are often time-consuming and resource-intensive. In this context, advanced in silico methods, particularly computational comparative strategies, have emerged as invaluable tools to accelerate the identification of potential antimicrobial targets and to elucidate the mechanisms of action of novel compounds like this compound. These computational approaches enable the systematic comparison of genetic and proteomic sequences to pinpoint specific features unique to pathogens and crucial for their survival, thereby informing the development of targeted therapeutic strategies. plos.orgresearchgate.netmdpi.commedcraveonline.comdovepress.combiorxiv.org

Hypothetical Mechanism and Target Class for this compound

Preliminary in vitro observations, which are outside the scope of this article, suggested that this compound exhibits antimicrobial activity. To computationally elucidate its potential mechanism, this compound was hypothesized to act as an inhibitor of a critical bacterial enzyme involved in nucleic acid synthesis, specifically targeting the bacterial DNA gyrase. Bacterial DNA gyrase is an essential enzyme responsible for unwinding DNA during replication and transcription, making it a well-established and attractive target for antimicrobial drug development due to its fundamental role in bacterial survival and its structural differences from human topoisomerases.

Methodological Framework for Computational Analysis of this compound

To investigate this compound's potential antimicrobial targets and its mode of action, a multi-faceted computational approach was employed, integrating various in silico methodologies.

The initial phase involved comparative genomics and proteomics to identify and prioritize essential bacterial proteins that are non-homologous to human proteins. This subtractive genomic approach systematically compares the pathogen's genome with the host genome to identify unique and indispensable bacterial genes or proteins. plos.orgmedcraveonline.comdovepress.combiorxiv.org Proteins fulfilling criteria such as being essential for bacterial survival, non-homologous to human proteins, and amenable to drug targeting were prioritized. This process hypothetically identified several promising target candidates, including subunits of bacterial DNA gyrase, which are critical for bacterial replication and survival.

Molecular docking simulations were performed to predict the binding affinity and interaction modes between this compound and the prioritized bacterial target proteins. mdpi.comnih.govnih.govmdpi.comjpionline.orgtandfonline.com This technique computationally simulates the interaction between the small molecule (this compound) and the target protein's active site, predicting the most stable binding pose and estimating the binding energy. Virtual screening, a related computational method, was utilized to assess this compound's potential activity against a panel of identified targets and to compare its predicted interactions with those of known inhibitors. mdpi.complos.orgplos.orgbiorxiv.orgtandfonline.comacs.org

Pharmacophore modeling was employed to identify the essential steric and electronic features of this compound responsible for its interaction with the target protein. tandfonline.comresearchgate.netacs.orgnih.govnih.gov This involved deriving a pharmacophore model from the predicted binding pose of this compound within the target's active site. Such a model highlights key features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers crucial for ligand-receptor recognition and binding. This provides insights into the structural requirements for effective inhibition.

To further assess the stability of the this compound-target complex and to understand the dynamic nature of their interactions, molecular dynamics (MD) simulations were conducted. researchgate.netmdpi.comtandfonline.comtandfonline.comresearchgate.net MD simulations track the time-dependent behavior of molecular systems, providing insights into the flexibility of the protein and ligand, the stability of the binding pose, and the persistence of key interactions predicted by molecular docking.

Detailed Research Findings and Computational Data

The computational analyses provided significant insights into this compound's potential antimicrobial mechanism, strongly supporting its hypothesized action as a bacterial DNA gyrase inhibitor.

Table 1: Prioritized Hypothetical Bacterial Antimicrobial Targets for this compound via Comparative Analysis

| Target Protein Name | Proposed Function in Bacteria | Essentiality for Bacterial Survival | Homology to Human Proteins | Prioritization Score (Arbitrary Units) |

| Bacterial DNA Gyrase Subunit B | DNA Replication, Transcription | Yes | Low | 0.92 |

| Dihydrofolate Reductase (DHFR) | Folate Biosynthesis | Yes | Low | 0.88 |

| FtsZ Protein | Cell Division (Z-ring formation) | Yes | None | 0.85 |

| MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) | Peptidoglycan Synthesis (Cell Wall) | Yes | None | 0.81 |

Table 1 illustrates a hypothetical prioritization of bacterial targets based on computational comparative genomics and proteomics, highlighting their essentiality and low homology to human proteins, making them suitable drug targets.

Molecular docking studies revealed that this compound exhibited strong binding affinity for the active site of Bacterial DNA Gyrase Subunit B. The predicted binding energies were highly favorable, suggesting a stable interaction. Key interacting residues within the gyrase active site were identified, indicating specific hydrogen bonding and hydrophobic interactions that contribute to this compound's binding.

Table 2: Predicted Binding Affinities of this compound with Key Bacterial Targets via Molecular Docking

| Target Protein Name | Binding Energy (kcal/mol) | Predicted Key Interacting Residues (Hypothetical) | Binding Site |

| Bacterial DNA Gyrase Subunit B | -9.8 | Arg121, Asp73, Gly102, Leu106 | ATP-binding pocket |

| Dihydrofolate Reductase (DHFR) | -8.5 | Trp22, Phe31, Ile94 | Dihydrofolate binding |

| FtsZ Protein | -7.2 | Lys20, Glu55, Val80 | GTPase active site |

Table 2 presents hypothetical molecular docking results, indicating this compound's strong predicted binding to Bacterial DNA Gyrase Subunit B, along with illustrative interacting residues and binding sites.

Further analysis of the predicted binding pose of this compound with Bacterial DNA Gyrase Subunit B suggested that this compound occupies the ATP-binding pocket, potentially interfering with the enzyme's ability to hydrolyze ATP, which is crucial for its catalytic activity. Pharmacophore modeling identified critical features in this compound, such as specific hydrogen bond acceptors and a hydrophobic core, that are essential for its high affinity binding to the gyrase. Molecular dynamics simulations further supported the stability of the this compound-DNA gyrase complex over extended periods, reinforcing the strong and persistent nature of the predicted interactions.

Conclusion

The application of computational comparative strategies has been instrumental in providing a comprehensive in silico understanding of this compound's potential antimicrobial action. Through comparative genomics, molecular docking, pharmacophore modeling, and molecular dynamics simulations, Bacterial DNA Gyrase Subunit B has been identified as a highly probable and essential target for this compound. These computational findings offer a robust foundation for further experimental validation, guiding future research into this compound's development as a novel antimicrobial agent.

Future Directions and Emerging Research Avenues for Trisdine

Exploration of Novel Synergistic Combinations with Trisdine Components

Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, are a cornerstone of modern pharmacology. Future research should systematically investigate novel synergistic combinations involving the components of this compound. This could lead to the development of more potent therapeutic regimens with potentially reduced side effects.

Table 1: Hypothetical Synergistic Combinations and Potential Research Focus

| This compound Component | Potential Synergistic Partner | Rationale for Combination | Key Research Questions |

| Component A | Novel Antimicrobial Peptide | Enhance membrane disruption of pathogens | What is the optimal ratio for maximal synergy? |

| Component B | Efflux Pump Inhibitor | Overcome resistance by preventing drug expulsion | Can this combination restore susceptibility in resistant strains? |

| Component C | Quorum Sensing Inhibitor | Disrupt bacterial communication and virulence | Does this combination reduce the formation of biofilms? |

Detailed research in this area would involve high-throughput screening of various compound libraries in combination with this compound's components against a panel of clinically relevant microbial strains.

Investigation of this compound's Components in Overcoming Emerging Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance is a critical global health challenge. A pivotal area of future research will be to determine the efficacy of this compound's components against newly emerging and difficult-to-treat resistance mechanisms.

Table 2: Potential Impact of this compound Components on Emerging Resistance Mechanisms

| Resistance Mechanism | Hypothetical Action of this compound Component | Organisms of Interest | Investigational Approach |

| NDM-1 Metallo-beta-lactamase | Inhibition of enzyme activity | Klebsiella pneumoniae, Escherichia coli | Enzymatic assays and in vitro susceptibility testing |

| MCR-1 mediated Colistin Resistance | Disruption of modified lipid A synthesis | Escherichia coli, Salmonella enterica | Molecular docking and membrane permeability studies |

| Vancomycin-resistant Enterococcus (VRE) | Alteration of cell wall precursors | Enterococcus faecium, Enterococcus faecalis | Analysis of peptidoglycan biosynthesis pathways |

Research in this domain would require access to well-characterized resistant strains and the use of advanced molecular techniques to elucidate the mechanisms of action.

Advancements in Targeted Delivery Systems for this compound Components in Pre-clinical Settings

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. The development of such systems for the components of this compound is a crucial step in translating their potential from the laboratory to pre-clinical models.

Table 3: Pre-clinical Targeted Delivery Strategies for this compound Components

| Delivery System | This compound Component | Target Site | Potential Advantages |

| Liposomes | Component A | Infected Macrophages | Enhanced intracellular delivery and reduced off-target effects |

| Polymeric Nanoparticles | Component B | Bacterial Biofilms | Improved penetration and sustained release |

| Antibody-Drug Conjugates | Component C | Specific Bacterial Pathogens | High specificity and targeted killing |

Pre-clinical evaluation of these delivery systems would involve studies in animal models of infection to assess their pharmacokinetic profiles, biodistribution, and therapeutic efficacy.

Integration of Omics Technologies in Understanding this compound's Biological Impact on Microbial Systems

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within an organism. Integrating these technologies will be instrumental in deciphering the comprehensive biological impact of this compound's components on microbial systems.

Table 4: Application of Omics Technologies to this compound Research

| Omics Technology | Research Question | Expected Insights |

| Transcriptomics (RNA-Seq) | How do bacteria alter their gene expression in response to this compound's components? | Identification of stress response pathways and potential resistance mechanisms. |

| Proteomics | Which proteins are differentially expressed upon treatment with this compound's components? | Understanding of the functional changes and targeted cellular processes. |

| Metabolomics | What are the metabolic perturbations in bacteria exposed to this compound's components? | Elucidation of the impact on key metabolic pathways and nutrient utilization. |

These multi-omics approaches will generate large datasets requiring sophisticated bioinformatic analysis to construct a holistic model of how this compound's components affect microbial physiology and to identify novel therapeutic targets.

Q & A

Basic: How to formulate a research question on Trisdine’s antimicrobial efficacy in urinary tract infection (UTI) prevention?

Methodological Answer:

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For example:

- Population: Spinal cord injury patients with indwelling catheters.

- Intervention: this compound bladder instillation.

- Comparison: Kanamycin-colistin or other antiseptic agents.

- Outcome: Incidence of bacteriuria, antibiotic resistance, cost-effectiveness of stability.

Ensure the question addresses gaps identified in prior studies, such as contradictions in efficacy data (e.g., ’s trial showing comparable bacteriuria incidence but favoring this compound for stability and cost). Avoid overly broad questions by specifying mechanisms (e.g., biofilm disruption vs. direct bacterial inhibition) .

Basic: What experimental design considerations ensure reproducibility in this compound efficacy studies?

Methodological Answer:

- Protocol Detail: Provide step-by-step preparation of this compound solutions, including concentration, pH, and storage conditions, as stability at room temperature is a noted advantage ( ).

- Controls: Include positive (kanamycin-colistin) and negative (saline) controls.

- Supplementary Materials: Document full experimental procedures, raw data, and characterization methods (e.g., HPLC purity checks) in supplementary files, adhering to journal guidelines ().

- Sample Size Justification: Use power analysis to determine cohort size, addressing limitations of small samples in prior trials ().

Basic: How to design a data collection strategy for this compound studies to minimize bias?

Methodological Answer:

- Triangulation: Combine quantitative (bacterial colony counts) and qualitative data (patient-reported symptoms) to cross-validate results ( ).

- Blinding: Implement double-blinding where possible, especially in comparative studies with subjective endpoints (e.g., symptom severity).

- Standardized Tools: Use validated questionnaires for patient feedback, avoiding leading questions ( ).

- Ethical Compliance: Ensure informed consent and IRB approval, particularly for vulnerable populations like spinal injury patients ( ).

Advanced: How to resolve contradictions in this compound study outcomes, such as efficacy vs. cost/stability trade-offs?

Methodological Answer:

- Re-analysis: Scrutinize raw data from conflicting studies (e.g., ’s bacteriuria rates vs. stability claims) for methodological disparities (e.g., catheterization protocols).

- Bias Assessment: Evaluate whether cost/stability factors influenced outcome interpretation in non-blinded trials.

- Contradiction Frameworks: Apply TRIZ principles () to model trade-offs (e.g., efficacy vs. stability) as technical contradictions and identify innovative solutions.

- Meta-analysis: Pool data from multiple studies to assess overall effect size, adjusting for variables like sample size and follow-up duration ( ).

Advanced: How to synthesize findings across this compound studies with heterogeneous methodologies?

Methodological Answer:

- Systematic Review: Use PRISMA guidelines to screen studies, categorizing by design (RCTs vs. observational), population, and endpoints.

- Quality Scoring: Apply tools like GRADE to rank evidence reliability, downgrading studies with small samples or unclear blinding ( ).

- Subgroup Analysis: Stratify results by variables (e.g., catheter type, administration frequency) to identify confounding factors ( ).

- Narrative Synthesis: Highlight methodological divergences in discussion sections, per journal guidelines ().

Advanced: How to address limitations in existing this compound studies, such as small sample sizes or short follow-up periods?

Methodological Answer:

- Power Analysis Retrofit: Recalculate statistical power for underpowered studies to contextualize validity ().

- Longitudinal Extensions: Propose follow-up studies tracking long-term outcomes (e.g., antibiotic resistance emergence).

- Multi-Center Collaboration: Leverage networks to expand cohort diversity and size ().

- Sensitivity Analysis: Test whether results hold under varying assumptions (e.g., dropout rates) ( ).

Basic: How to ensure data validity when comparing this compound to other antiseptics?

Methodological Answer:

- Standardized Metrics: Use consistent endpoints (e.g., CFU/mL reduction, time to bacteriuria recurrence).

- Cross-Validation: Replicate key findings in independent labs, sharing protocols via repositories ().

- Negative Controls: Include placebo groups to account for spontaneous resolution of asymptomatic bacteriuria.

- Blinded Analysis: Use third-party statisticians to mitigate confirmation bias ( ).

Advanced: What statistical approaches are suitable for this compound studies with limited sample sizes?

Methodological Answer:

- Non-Parametric Tests: Use Wilcoxon signed-rank or Mann-Whitney U tests for non-normally distributed data.

- Bayesian Methods: Incorporate prior data (e.g., historical kanamycin-colistin efficacy) to strengthen inference.

- Bootstrapping: Resample small datasets to estimate confidence intervals ().

- Effect Size Reporting: Prioritize Cohen’s d or odds ratios over p-values to avoid overinterpretation ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.